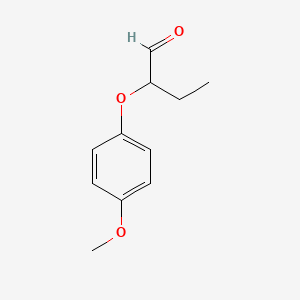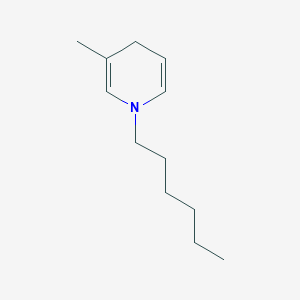
1-Hexyl-3-methyl-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-3-methyl-1,4-dihydropyridine is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. These compounds are characterized by their ability to act as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension and angina .
Métodos De Preparación
1-Hexyl-3-methyl-1,4-dihydropyridine can be synthesized using the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this compound, the specific reactants would include hexyl aldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial production methods for 1,4-dihydropyridines often involve similar multi-component reactions, with optimizations for yield and purity. Catalysts such as europium (III) chloride hexahydrate or magnetite/chitosan can be used to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
1-Hexyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 1,4-dihydropyridines can lead to the formation of tetrahydropyridines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines .
Aplicaciones Científicas De Investigación
1-Hexyl-3-methyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in the study of 1,4-dihydropyridines and their reactivity.
Biology: The compound’s ability to act as a calcium channel blocker makes it valuable in biological studies related to cardiovascular function.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating hypertension and angina.
Industry: The compound’s chemical stability and reactivity make it useful in the synthesis of other pharmaceutical agents .
Mecanismo De Acción
1-Hexyl-3-methyl-1,4-dihydropyridine exerts its effects primarily by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, the compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Comparación Con Compuestos Similares
1-Hexyl-3-methyl-1,4-dihydropyridine can be compared with other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and specific clinical applications. For instance:
Nifedipine: Known for its rapid onset of action, used primarily in acute hypertension.
Amlodipine: Has a longer half-life, making it suitable for chronic hypertension management.
Felodipine: Offers a balance between onset and duration of action, used in both hypertension and angina .
Propiedades
Número CAS |
866917-75-1 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
1-hexyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C12H21N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7,10-11H,3-6,8-9H2,1-2H3 |
Clave InChI |
MSCVCBMUPGTQKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=CCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


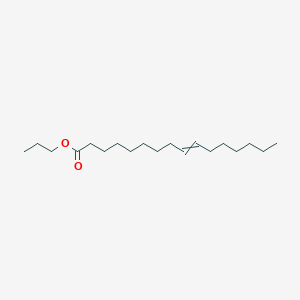
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)
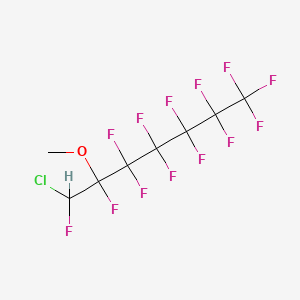

![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

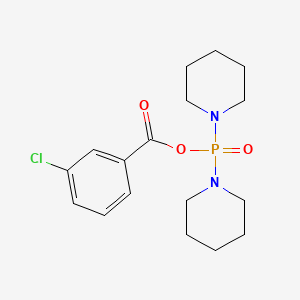
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
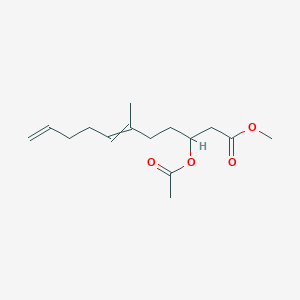
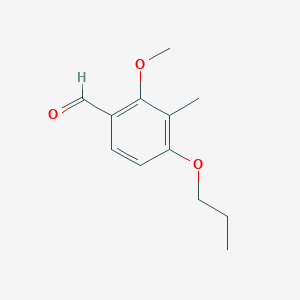
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
